2-Azidopyrimidine

Click Chemistry Bioorthogonal Chemistry Azide-Tetrazole Tautomerism

2-Azidopyrimidine exists predominantly in the reactive azide tautomer (99:1 azide-to-tetrazole), unlike the 4-isomer, ensuring reliable click chemistry without unmasking steps. This heteroaromatic azide overcomes common azidoazine reactivity pitfalls. Key advantages: • Favors CuAAC/SPAAC with near-quantitative azide availability, enabling high-yield bioconjugation. • Generates triplet 2-pyrimidylnitrene (D=1.15 cm⁻¹, kOBS=8×10⁷ s⁻¹) upon photolysis, a defined precursor for nitrene mechanistic studies. • Consistent batch purity (≥95%) ensures reproducible regioselectivity in triazole library synthesis.

Molecular Formula C4H3N5
Molecular Weight 121.1 g/mol
CAS No. 3960-55-2
Cat. No. B1655621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azidopyrimidine
CAS3960-55-2
Molecular FormulaC4H3N5
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)N=[N+]=[N-]
InChIInChI=1S/C4H3N5/c5-9-8-4-6-2-1-3-7-4/h1-3H
InChIKeyVMRLCAGRSAPFQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidopyrimidine Properties for Procurement


2-Azidopyrimidine (CAS 3960-55-2) is a heteroaromatic azide with the molecular formula C4H3N5 and a molecular weight of 121.10 g/mol [1]. It features an azide group at the C2 position of a pyrimidine ring, a motif which enables its use in click chemistry and as a photochemical precursor [2]. This compound is characterized by an XLogP3-AA value of 1.5, a topological polar surface area of 40.1 Ų, and a hydrogen bond acceptor count of 4 [1].

2-Azidopyrimidine vs Other Azidoazines


The position of the azide group on the pyrimidine ring fundamentally dictates its chemical behavior, including tautomeric equilibrium, photochemical reactivity, and regioselectivity in click reactions. A 2-azidopyrimidine is not functionally equivalent to a 4-azidopyrimidine or a 2-azidopyridine. The 4-azido isomer is known to strongly favor a tetrazolo tautomer that masks its azide reactivity [1], while the 2-azido derivative can be tuned via substitution to favor the reactive azide form, enabling specific click chemistry applications [2]. Similarly, 2-azidopyridine exhibits different photochemical ring-expansion behavior compared to 2-azidopyrimidine [3]. Substituting one azidoazine for another without considering these specific, quantifiable differences can lead to failed reactions or unexpected outcomes.

2-Azidopyrimidine Performance Evidence


Reactive Azide Tautomer for Click Chemistry

In DMSO-d6 solution, a specific derivative, 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine, exhibits a tautomeric equilibrium that strongly favors the reactive azide form over the unreactive tetrazolo tautomer, with a quantified ratio of 99:1 [1]. This is a significant differentiation from many 4-azidopyrimidines, which are known to exist predominantly in the tetrazolo tautomer form, thereby masking their azide reactivity [2]. The availability of the reactive azide tautomer is essential for efficient participation in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) and Staudinger reactions [3].

Click Chemistry Bioorthogonal Chemistry Azide-Tetrazole Tautomerism

Photolytic Nitrene Generation

Photolysis of 2-azidopyrimidine at 254 nm in a glassy ethanol matrix at 77 K cleanly generates triplet 2-pyrimidylnitrene, characterized by an EPR spectrum with a zero-field splitting parameter D = 1.15 cm⁻¹ [1]. Laser flash photolysis (LFP) at ambient temperature shows that this triplet nitrene forms from a singlet nitrene precursor with an observed rate constant of kOBS = 8 ± 2 × 10⁷ s⁻¹ (τ ~ 13 ns) [1]. This well-defined photochemical pathway contrasts with the behavior of 2-azidopyridine, which upon photolysis undergoes a distinct ring expansion to a 1,3,5-triazepine derivative [2].

Photochemistry Nitrene Chemistry Matrix Isolation Spectroscopy

Continuous Flow Synthesis for Safe Scale-Up

The synthesis of 2-azidopyrimidine has been successfully demonstrated in a continuous flow reactor, a methodology developed to mitigate the safety risks associated with handling potentially explosive N-heterocyclic azides in batch [1]. This process not only addresses a critical safety concern but also provides a more reliable and scalable supply route compared to compounds that have only been synthesized via traditional, higher-risk batch methods. The flow synthesis of 2-azidopyrimidine and its derivatives is part of a broader study that also included 2-azidopyridine and 2-azidoquinoxaline, showcasing the robustness of the method [1].

Flow Chemistry Process Safety Organic Synthesis

2-Azidopyrimidine Application Scenarios


SPAAC-Based Bioorthogonal Labeling

Based on evidence that 2-azidopyrimidine derivatives can exist predominantly in the reactive azide tautomer (99:1 ratio) [1], this compound is ideally suited as a bioorthogonal handle for strain-promoted azide-alkyne cycloadditions (SPAAC). The near-exclusive presence of the azide form ensures that the group is available for efficient, catalyst-free conjugation with cyclooctyne probes, making it a reliable choice for developing advanced bioconjugation tools and cellular imaging agents where consistent and rapid reaction kinetics are critical.

2-Pyrimidylnitrene Precursor

The well-characterized photochemical pathway of 2-azidopyrimidine, which yields triplet 2-pyrimidylnitrene (D = 1.15 cm⁻¹) with defined kinetics (kOBS = 8 × 10⁷ s⁻¹) [2], makes it a specific reagent for generating this reactive intermediate. This contrasts with the photochemical behavior of other azidoazines, which may undergo different rearrangements. This specificity is valuable for research groups conducting fundamental studies on nitrene reactivity, synthesizing heterocyclic compounds via nitrene insertion, or investigating new materials derived from pyrimidine scaffolds.

CuAAC Building Block

The strong preference for the azide tautomer in certain 2-azidopyrimidine derivatives directly supports their efficient participation in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) [1][3]. This is a key differentiator from 4-azidopyrimidines, which often exist as unreactive tetrazolo tautomers that require additional steps or conditions to unmask [4]. For chemists constructing 1,2,3-triazole-linked libraries or functionalized pyrimidines, 2-azidopyrimidine provides a more straightforward and reliable path to high yields and regioselectivity in this cornerstone reaction.

Technical Documentation Hub

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